molecular formula C12H17NO4S B8353024 Ethyl 2-(pivaloyloxymethyl)thiazole-4-carboxylate CAS No. 1197023-27-0

Ethyl 2-(pivaloyloxymethyl)thiazole-4-carboxylate

Cat. No. B8353024
Key on ui cas rn: 1197023-27-0
M. Wt: 271.33 g/mol
InChI Key: BNGXXEQPKUFWFG-UHFFFAOYSA-N
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Patent
US08273774B2

Procedure details

2-Amino-2-thioxoethyl pivalate (3.0 g, 17.12 mmol) and 3-bromo-2-oxopropanoic acid (3.14 g, 18.83 mmol) were dissolved in EtOH (20 mL), 4 Å molecular sieves added and the reaction mixture heated at reflux for 20 h then cooled to RT, filtered, washed with EtOH and evaporated in vacuo. The residual semi solid was treated with 50% EtOAc/DCM and the resulting light brown solid filtered off. The filtrate was evaporated in vacuo and the residue purified by chromatography on silica with 20% EtOAc/isohexane as eluent to afford the sub-title compound as a pale yellow oil. Yield: 2.47 g
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][C:9]([NH2:11])=[S:10])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].Br[CH2:13][C:14](=O)[C:15]([OH:17])=[O:16].[CH3:19][CH2:20]O>>[C:1]([O:7][CH2:8][C:9]1[S:10][CH:13]=[C:14]([C:15]([O:17][CH2:19][CH3:20])=[O:16])[N:11]=1)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)OCC(=S)N
Name
Quantity
3.14 g
Type
reactant
Smiles
BrCC(C(=O)O)=O
Name
Quantity
20 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
4 Å molecular sieves added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 h
Duration
20 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with EtOH
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residual semi solid was treated with 50% EtOAc/DCM
FILTRATION
Type
FILTRATION
Details
the resulting light brown solid filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on silica with 20% EtOAc/isohexane as eluent

Outcomes

Product
Name
Type
product
Smiles
C(C(C)(C)C)(=O)OCC=1SC=C(N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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